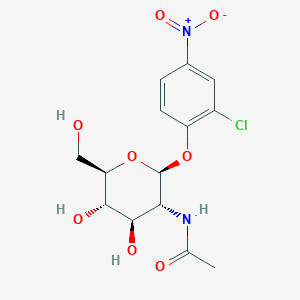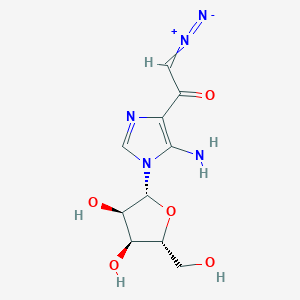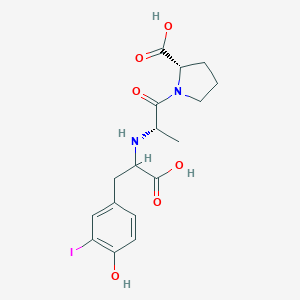
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride, also known as AEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of carbazole derivatives and has been shown to possess a number of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is complex and involves the modulation of multiple neurotransmitter systems in the brain. As a selective antagonist of the serotonin 5-HT7 receptor, 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is thought to exert its effects by blocking the binding of serotonin to this receptor. This, in turn, leads to changes in the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been shown to have a number of interesting biochemical and physiological effects. In animal studies, it has been shown to enhance cognitive function, reduce anxiety-like behavior, and improve motor coordination. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
One of the main advantages of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific effects of this receptor on various physiological and pathological processes. However, one limitation of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is its relatively low potency compared to other serotonin receptor antagonists.
将来の方向性
There are several future directions for research on 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT7 receptor in various physiological and pathological processes. Finally, further research is needed to optimize the synthesis method of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride and to develop more potent analogs of this compound.
合成法
The synthesis of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride involves the reaction of 9H-carbazole-2-carboxylic acid with 3-(4-ethoxyphenyl)propylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride hydrochloride. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in a number of physiological and pathological processes in the brain. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
特性
CAS番号 |
101418-04-6 |
|---|---|
製品名 |
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride |
分子式 |
C24H31ClN2O2 |
分子量 |
415 g/mol |
IUPAC名 |
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanone;chloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-3-28-20-11-15-25(16-12-20)13-6-14-26-23-8-5-4-7-21(23)22-10-9-19(18(2)27)17-24(22)26;/h4-5,7-10,17,20H,3,6,11-16H2,1-2H3;1H |
InChIキー |
LRUZXEMZDIUOMD-UHFFFAOYSA-N |
SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
正規SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
同義語 |
1-[9-[3-(4-ethoxy-3,4,5,6-tetrahydro-2H-pyridin-1-yl)propyl]carbazol-2 -yl]ethanone chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)





